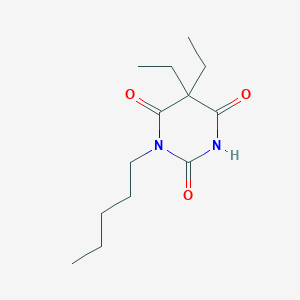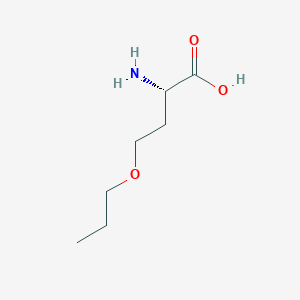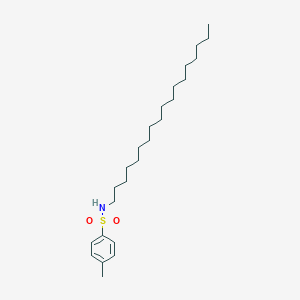
N-Octadecyl-p-toluenesulphonamide
Vue d'ensemble
Description
N-Octadecyl-p-toluenesulphonamide is a chemical compound that belongs to the class of p-toluenesulphonamides, which are known for their diverse range of applications, including antimicrobial activities. While the provided papers do not directly discuss N-Octadecyl-p-toluenesulphonamide, they do provide insights into the synthesis and properties of related p-toluenesulphonamide derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of p-toluenesulphonamide derivatives is well-documented in the provided papers. For instance, the synthesis of N-(heteroaryl-substituted)-p-toluenesulphonamides involves a condensation reaction of p-toluenesulphonyl chloride with substituted amino pyridines in acetone . Similarly, N-aryl substituted p-toluenesulphonamides can be synthesized via a nickel-catalyzed Buchwald-Hartwig cross-coupling reaction between 4-methylbenzenesulphonamide and various aryl halides . These methods highlight the versatility and adaptability of the synthesis process for p-toluenesulphonamide derivatives, which could be applied to the synthesis of N-Octadecyl-p-toluenesulphonamide by using octadecylamine as the substituent.
Molecular Structure Analysis
The molecular structure of p-toluenesulphonamide derivatives is typically confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, proton and carbon-13 Nuclear Magnetic Resonance (1H-NMR and 13C-NMR), and mass spectroscopy . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the p-toluenesulphonamide core. For N-Octadecyl-p-toluenesulphonamide, similar analytical methods would be employed to elucidate its structure, ensuring the correct attachment of the octadecyl group to the p-toluenesulphonamide core.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving N-Octadecyl-p-toluenesulphonamide. However, the chemical reactivity of p-toluenesulphonamide derivatives can be inferred from their synthesis and applications. These compounds are typically synthesized through reactions involving sulphonyl chlorides and amines or amidation reactions catalyzed by metals such as nickel . The reactivity of N-Octadecyl-p-toluenesulphonamide would likely be similar, with the potential for further functionalization or participation in polymerization reactions, as suggested by the synthesis of polyamides from related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluenesulphonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For example, the antimicrobial activities of N-(heteroaryl-substituted)-p-toluenesulphonamides and N-aryl substituted p-toluenesulphonamides have been evaluated, showing improved biological activities over reference drugs . The long alkyl chain of N-Octadecyl-p-toluenesulphonamide would likely confer lipophilic properties, affecting its solubility and potential applications in hydrophobic environments. Additionally, the papers suggest that some p-toluenesulphonamide derivatives exhibit good antioxidant activity, which could also be a property of N-Octadecyl-p-toluenesulphonamide .
Propriétés
IUPAC Name |
4-methyl-N-octadecylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26-29(27,28)25-21-19-24(2)20-22-25/h19-22,26H,3-18,23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUBBMIUIPEPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169641 | |
| Record name | N-Octadecyl-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octadecyl-p-toluenesulphonamide | |
CAS RN |
17369-09-4 | |
| Record name | 4-Methyl-N-octadecylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17369-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Octadecyl-p-toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octadecyl-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-octadecyl-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



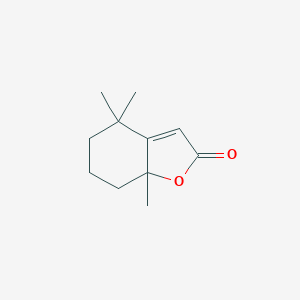
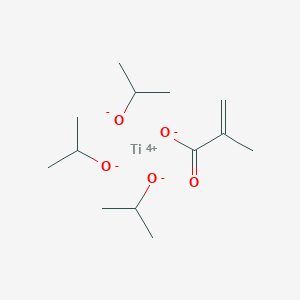
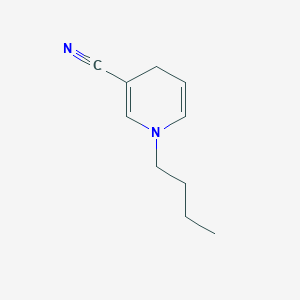

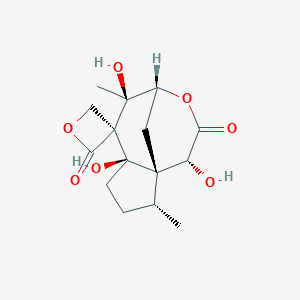



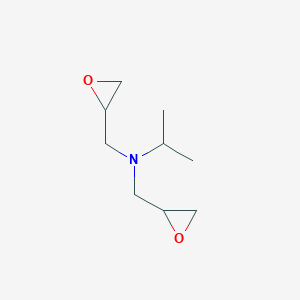
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

